molecular formula C13H15FN2 B1491765 1-Cyclohexyl-5-fluorobenzimidazole CAS No. 1375068-87-3

1-Cyclohexyl-5-fluorobenzimidazole

Cat. No.: B1491765
CAS No.: 1375068-87-3
M. Wt: 218.27 g/mol
InChI Key: YQKDVPQQWNODMT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-fluorobenzimidazole is a chemical compound with the molecular formula C13H15FN2 and a molecular weight of 218.27 g/mol. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings, with a cyclohexyl group at the 1-position and a fluorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-5-fluorobenzimidazole can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: The compound can be prepared by the condensation of o-phenylenediamine with cyclohexyl isocyanate in the presence of a suitable catalyst, such as trifluoroacetic acid (TFA), under reflux conditions.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 5-fluorobenzimidazole with cyclohexyl bromide in the presence of a strong base, such as potassium tert-butoxide, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions. The choice of solvent, temperature, and reaction time are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-5-fluorobenzimidazole undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as sodium azide (NaN3) can replace the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, reflux conditions

  • Reduction: LiAlH4, anhydrous ether, 0°C to room temperature

  • Substitution: NaN3, DMF, room temperature

Major Products Formed:

  • Oxidation: this compound-5-oxide

  • Reduction: this compound-5-hydride

  • Substitution: 1-Cyclohexyl-5-azido-1H-benzimidazole

Scientific Research Applications

1-Cyclohexyl-5-fluorobenzimidazole has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5-Fluorobenzimidazole

  • 1-Cyclohexyl-5-bromobenzimidazole

  • 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole

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Properties

IUPAC Name

1-cyclohexyl-5-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKDVPQQWNODMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742979
Record name 1-Cyclohexyl-5-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-87-3
Record name 1H-Benzimidazole, 1-cyclohexyl-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-5-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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